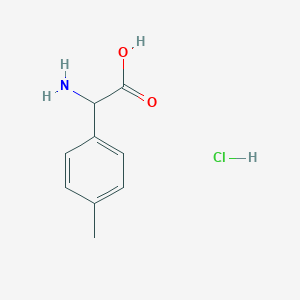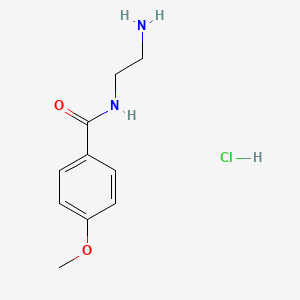
2-Amino-2-(P-tolyl)acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(P-tolyl)acetic acid hcl, also known as PTAA hcl, is a chemical compound with the molecular formula C9H12ClNO2 . It is used for optimizing azide skeleton and is an intermediate in the synthesis of 1,3,4-thiadiazole compounds .
Synthesis Analysis
The synthesis of 2-Amino-2-(P-tolyl)acetic acid hcl involves the reaction of 2-amino-2-p-tolylacetic acid with 2N sodium hydroxide and di-tert-butyl dicarbonate. The reaction is stirred at room temperature for 15 hours, after which THF is evaporated .Molecular Structure Analysis
The InChI code for 2-Amino-2-(P-tolyl)acetic acid hcl is1S/C9H11NO2.ClH/c1-6-2-4-7 (5-3-6)8 (10)9 (11)12;/h2-5,8H,10H2,1H3, (H,11,12);1H/t8-;/m0./s1 . Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of 1,3,4-thiadiazole compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 201.65 . Its water solubility is high, with a solubility of 91.2 mg/ml .Applications De Recherche Scientifique
Synthesis of 1,3,4-Thiadiazole Compounds
“2-Amino-2-(P-tolyl)acetic acid hcl” is used as an intermediate in the synthesis of 1,3,4-thiadiazole compounds . These compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities.
Anti-Cancer Activity
1,3,4-thiadiazole compounds, synthesized using “2-Amino-2-(P-tolyl)acetic acid hcl”, exhibit potential anti-cancer activity . This makes the compound a valuable resource in cancer research and drug development.
Inhibition of Glutaminase
The 1,3,4-thiadiazole compounds synthesized from “2-Amino-2-(P-tolyl)acetic acid hcl” have been found to inhibit glutaminase (GLSI) . Glutaminase is an enzyme involved in the conversion of glutamine to glutamate, a process that plays a crucial role in biological functions such as protein synthesis.
Optimization of Azide Skeleton
“2-Amino-2-(P-tolyl)acetic acid hcl” is used for optimizing azide skeleton . Azides are functional groups that are often used in click chemistry, a reliable, efficient, and selective synthetic methodology used in bioconjugation, material science, and drug discovery.
Metabolic Enzyme/Protease Glutaminase
“2-Amino-2-(P-tolyl)acetic acid hcl” is associated with metabolic enzyme/protease glutaminase . This enzyme plays a key role in cellular metabolism, making it a potential target for therapeutic interventions in various diseases.
Chemical Research and Development
Due to its properties and potential applications, “2-Amino-2-(P-tolyl)acetic acid hcl” is widely used in chemical research and development . It serves as a valuable resource for scientists and researchers in the field of chemistry.
Mécanisme D'action
Target of Action
The primary target of 2-Amino-2-(P-tolyl)acetic acid HCl is glutaminase (GLSI) . Glutaminase is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that releases ammonia.
Mode of Action
2-Amino-2-(P-tolyl)acetic acid HCl interacts with its target, glutaminase, by inhibiting its activity . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in the cell’s biochemical environment.
Biochemical Pathways
The inhibition of glutaminase by 2-Amino-2-(P-tolyl)acetic acid HCl affects the glutamine-glutamate metabolic pathway . This disruption can lead to a decrease in the production of glutamate, which is a critical neurotransmitter in the nervous system and a precursor for the synthesis of other molecules.
Pharmacokinetics
The compound’s solubility in dmso and water suggests that it may have good bioavailability.
Result of Action
The inhibition of glutaminase by 2-Amino-2-(P-tolyl)acetic acid HCl can lead to potential anti-cancer activity . By disrupting glutamine metabolism, which is often upregulated in cancer cells, the compound may inhibit the growth and proliferation of these cells.
Action Environment
The action, efficacy, and stability of 2-Amino-2-(P-tolyl)acetic acid HCl can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other metabolites or drugs can potentially affect the compound’s metabolism and its interaction with glutaminase.
Safety and Hazards
Orientations Futures
The compound is used for optimizing azide skeleton and is an intermediate in the synthesis of 1,3,4-thiadiazole compounds . These compounds exhibit potential anti-cancer activity and inhibit glutaminase (GLSI), suggesting potential future directions in cancer research .
Relevant Papers The compound is mentioned in several papers, including those published in Nature and Cell Research . These papers could provide further insights into the compound’s properties and potential applications.
Propriétés
IUPAC Name |
2-amino-2-(4-methylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBTUEDUVFCRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134722-06-8 |
Source


|
| Record name | 2-amino-2-(4-methylphenyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)



![3-Ethyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2373264.png)
![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)
![1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2373266.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2373267.png)


